1-benzyl-6-cyclopropyl-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core This compound is notable for its diverse functional groups, including a benzyl group, a cyclopropyl group, and an isoxazole ring
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl group: This step may involve a benzylation reaction using benzyl halides under basic conditions.
Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction.
Isoxazole ring formation: This can be accomplished through a cycloaddition reaction involving nitrile oxides and alkenes.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical properties and applications.
Isoxazole-containing compounds: These compounds feature the isoxazole ring and may have similar biological activities or chemical reactivity.
Properties
Molecular Formula |
C27H23N5O2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H23N5O2/c1-17-25-22(27(33)29-21-11-9-20(10-12-21)24-13-14-28-34-24)15-23(19-7-8-19)30-26(25)32(31-17)16-18-5-3-2-4-6-18/h2-6,9-15,19H,7-8,16H2,1H3,(H,29,33) |
InChI Key |
ZSLVDQYPDAGWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C5=CC=NO5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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